Cas no 301221-57-8 (tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate)

Tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a protected amine-alcohol derivative featuring a piperidine scaffold with a Boc (tert-butoxycarbonyl) protecting group. This compound is valuable in organic synthesis and medicinal chemistry due to its bifunctional reactivity, combining a primary amine and a hydroxyl group for further derivatization. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions. Its piperidine core is a common pharmacophore, making it useful in the development of bioactive molecules. The product is typically employed as an intermediate in the synthesis of pharmaceuticals, particularly for CNS-targeting compounds, owing to its structural versatility and compatibility with diverse reaction conditions.
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate structure
301221-57-8 structure
商品名:tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
CAS番号:301221-57-8
MF:C12H24N2O3
メガワット:244.33056
MDL:MFCD13659424
CID:1027087
PubChem ID:46911994

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
    • tert-Butyl 4-(2-amino-1-hydroxyethyl)-piperidine-1-carboxylate
    • TERT-BUTYL-(2-AMINO-1-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE
    • 1-piperid<wbr>
    • LogP
    • tert-Buty<wbr>
    • tert-Butyl4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
    • AKOS015899857
    • SY102487
    • 301221-57-8
    • 2-Amino-1-(1-Boc-4-piperidyl)ethanol
    • 1-Boc-4-(2-Amino-1-hydroxyethyl)piperidine
    • EN300-1223500
    • SCHEMBL2225474
    • MFCD13659424
    • DTXSID30677300
    • F2147-3441
    • A876301
    • DS-13100
    • MDL: MFCD13659424
    • インチ: InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3
    • InChIKey: SXJRBPRPVOCIFE-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCN(C(OC(C)(C)C)=O)CC1)CN

計算された属性

  • せいみつぶんしりょう: 244.17882
  • どういたいしつりょう: 244.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 溶出度(39 g/l)(25ºC)、
  • PSA: 75.79

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate セキュリティ情報

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1223500-0.5g
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
301221-57-8 95%
0.5g
$85.0 2023-07-10
Enamine
EN300-1223500-10.0g
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
301221-57-8 95%
10.0g
$595.0 2023-07-10
Life Chemicals
F2147-3441-10g
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
301221-57-8 95%+
10g
$570.0 2023-09-06
Enamine
EN300-1223500-2.5g
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
301221-57-8 95%
2.5g
$252.0 2023-07-10
Life Chemicals
F2147-3441-0.5g
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
301221-57-8 95%+
0.5g
$118.0 2023-09-06
abcr
AB468708-250 mg
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, min. 95%; .
301221-57-8
250MG
€150.50 2022-03-01
abcr
AB468708-1 g
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, min. 95%; .
301221-57-8
1g
€300.60 2022-03-01
Life Chemicals
F2147-3441-2.5g
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
301221-57-8 95%+
2.5g
$250.0 2023-09-06
Life Chemicals
F2147-3441-1g
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
301221-57-8 95%+
1g
$125.0 2023-09-06
Life Chemicals
F2147-3441-0.25g
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
301221-57-8 95%+
0.25g
$112.0 2023-09-06

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 関連文献

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylateに関する追加情報

Professional Introduction to Tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS No. 301221-57-8)

Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 301221-57-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its versatility in drug design and development. The unique substitution pattern of this molecule, featuring a tert-butyl group, an amino functional group, and a hydroxyethyl side chain, contributes to its distinct chemical properties and potential biological activities.

The structural configuration of Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate makes it a promising candidate for further exploration in medicinal chemistry. The presence of the tert-butyl group enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and bioavailability. Additionally, the amino group provides a site for hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. The hydroxyethyl side chain introduces both hydrophilic and hydrophobic characteristics, allowing for solubility adjustments and improved pharmacokinetic profiles.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. These derivatives have been investigated for their potential in treating various diseases, including neurological disorders, infectious diseases, and cancer. The specific arrangement of functional groups in Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate suggests that it may exhibit properties such as receptor binding affinity, enzyme inhibition, or modulation of signal transduction pathways.

One of the most compelling aspects of this compound is its potential role in drug discovery and development. Researchers have been leveraging computational modeling and high-throughput screening techniques to identify novel pharmacophores within piperidine-based structures. The combination of the tert-butyl, amino, and hydroxyethyl groups in Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate may confer unique interactions with biological targets, making it a valuable scaffold for designing new therapeutic agents.

Recent studies have highlighted the importance of optimizing molecular properties to enhance drug efficacy and safety. The structural features of Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate align well with these principles. For instance, the lipophilicity imparted by the tert-butyl group can improve oral bioavailability, while the presence of polar functional groups such as the amino and hydroxyethyl moieties can enhance binding affinity to biological targets. These attributes make it an attractive candidate for further investigation in preclinical studies.

The synthesis of Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protecting group strategies are commonly used in its preparation. The development of efficient synthetic routes is essential for scaling up production and conducting extensive pharmacological evaluations.

In addition to its potential therapeutic applications, Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate may also serve as a building block for more complex molecules. Medicinal chemists often use such intermediates to construct larger scaffolds with enhanced biological activity. The modular nature of this compound allows for easy modification at various positions, enabling researchers to fine-tune its properties according to specific requirements.

The field of medicinal chemistry is continuously evolving with advancements in synthetic techniques and computational methods. The study of piperidine derivatives like Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate exemplifies this progress. By integrating traditional organic synthesis with modern computational tools, scientists can accelerate the discovery of novel drugs with improved efficacy and safety profiles.

Future research directions may include exploring the pharmacological profile of Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate through in vitro and in vivo studies. These investigations will help elucidate its mechanism of action and assess its potential as a lead compound for drug development. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical applications.

The versatility of piperidine-based compounds underscores their significance in modern drug discovery. As research progresses, compounds like Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate will continue to play a vital role in addressing unmet medical needs across various therapeutic areas. Their unique structural features offer opportunities for innovation, driving advancements in pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:301221-57-8)tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
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